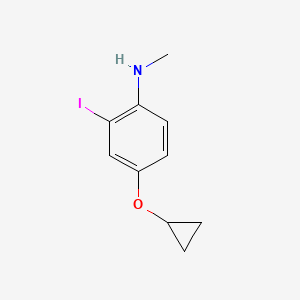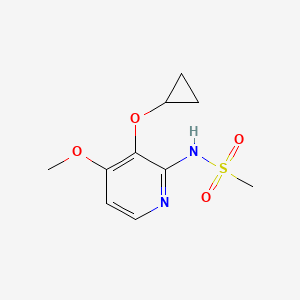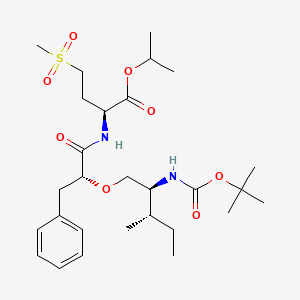
Isopropyl (6S,9R,12S)-9-benzyl-6-((S)-sec-butyl)-2,2-dimethyl-12-(2-(methylsulfonyl)ethyl)-4,10-dioxo-3,8-dioxa-5,11-diazatridecan-13-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester is a complex organic compound with a molecular weight of 570.74 and a molecular formula of C28H46N2O8S . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester involves multiple steps. The starting materials typically include t-Boc-protected amino acids and various organic reagents. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally synthesized in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves rigorous quality control measures to ensure the compound’s consistency and reliability for research purposes .
Chemical Reactions Analysis
Types of Reactions
(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides and other higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce various amino acid derivatives .
Scientific Research Applications
(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester is used extensively in scientific research, particularly in:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It is known to inhibit Ras farnesyltransferase, an enzyme involved in the post-translational modification of proteins . This inhibition disrupts the function of proteins that rely on farnesylation, affecting various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone: A closely related compound without the isopropyl ester group.
N-t-Boc-protected amino esters: These compounds share structural similarities and are used in similar research applications.
Uniqueness
What sets (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester apart is its specific inhibitory action on Ras farnesyltransferase, making it a valuable tool in studying protein modifications and potential therapeutic applications .
Properties
Molecular Formula |
C28H46N2O8S |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[(2R)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate |
InChI |
InChI=1S/C28H46N2O8S/c1-9-20(4)23(30-27(33)38-28(5,6)7)18-36-24(17-21-13-11-10-12-14-21)25(31)29-22(15-16-39(8,34)35)26(32)37-19(2)3/h10-14,19-20,22-24H,9,15-18H2,1-8H3,(H,29,31)(H,30,33)/t20-,22-,23+,24+/m0/s1 |
InChI Key |
XSTLYYSUOLGWPF-IQFVJIFQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


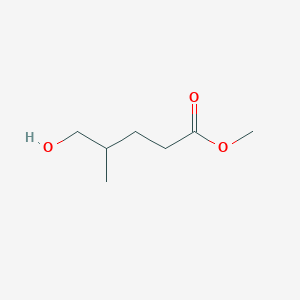
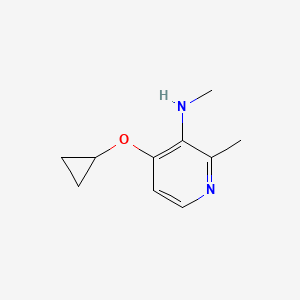
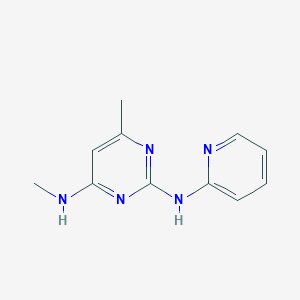
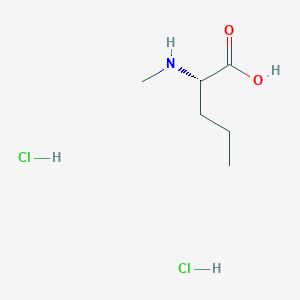
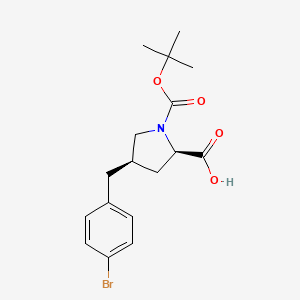

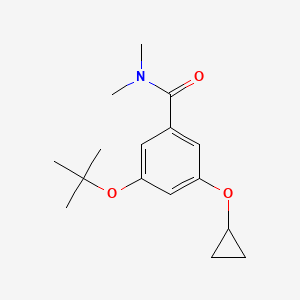
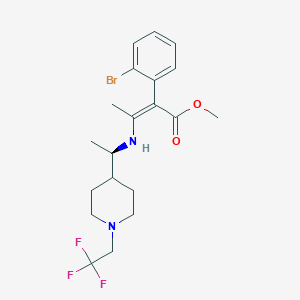
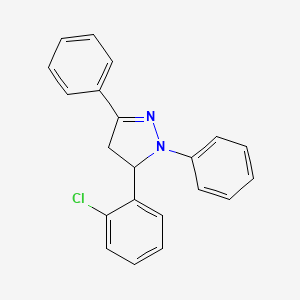
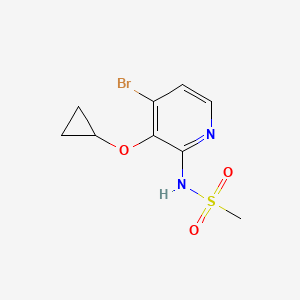
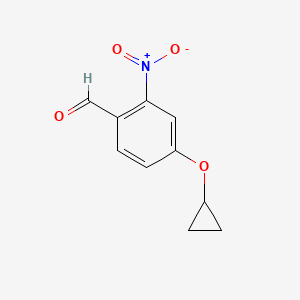
![2-{[2-(4-nitrophenoxy)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B14812929.png)
